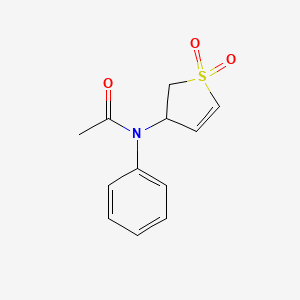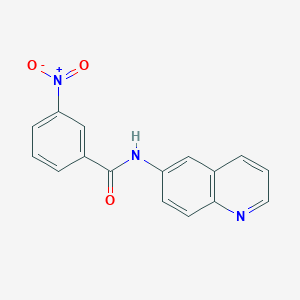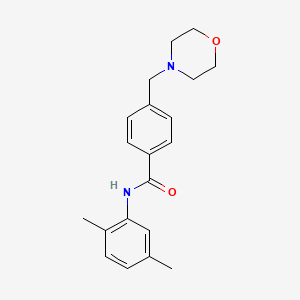![molecular formula C15H14BrNO5S B5034506 2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid](/img/structure/B5034506.png)
2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a bromophenyl group, a sulfonylamino group, and a hydroxyphenylpropanoic acid moiety
Métodos De Preparación
The synthesis of 2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl compounds to introduce the bromine atom.
Sulfonylation: The bromophenyl intermediate undergoes sulfonylation to attach the sulfonylamino group.
Hydroxylation and Propanoic Acid Formation: The final steps involve hydroxylation and the formation of the propanoic acid moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Análisis De Reacciones Químicas
2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid involves its interaction with molecular targets and pathways. The sulfonylamino group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The bromophenyl group may also play a role in binding to specific sites on biomolecules, affecting their function.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid stands out due to its unique combination of functional groups. Similar compounds include:
2-[(4-Bromophenyl)sulfonylamino]-3-methylbutanoic acid: This compound has a similar sulfonylamino and bromophenyl structure but differs in the alkyl chain length.
2-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid: This compound features a naphthyl group instead of a phenyl group, leading to different chemical properties and applications.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5S/c16-11-6-8-12(9-7-11)23(21,22)17-13(15(19)20)14(18)10-4-2-1-3-5-10/h1-9,13-14,17-18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFVJBIKOKRULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-Chlorophenyl)-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid](/img/structure/B5034429.png)
![2-[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one](/img/structure/B5034449.png)
![N-(4-methylphenyl)-2-[4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]phenoxy]acetamide](/img/structure/B5034455.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]adamantane-1-carboxamide;hydrochloride](/img/structure/B5034458.png)
![Butyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B5034459.png)
![(5Z)-2-sulfanylidene-5-[[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B5034470.png)



![1-[4-(diethylamino)benzyl]-3-piperidinecarboxamide](/img/structure/B5034500.png)
![ethyl (5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5034516.png)
![1-Chloro-3-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5034528.png)


